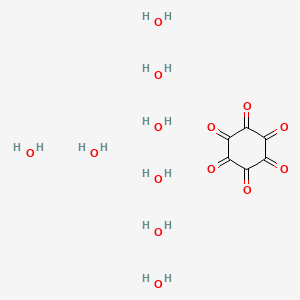
Hexaketocyclohexane octahydrate
概要
説明
作用機序
Target of Action
Hexaketocyclohexane octahydrate, also known as cyclohexanehexone octahydrate, is an organic compound with the empirical formula C6O6 · 8H2O .
Mode of Action
It is an oxide of carbon, a hexamer of carbon monoxide . The compound is expected to be highly unstable, even less stable than the cyclohexanehexathione analog .
Biochemical Pathways
It has been used in the preparation of hexaazatriphenylenehexacarbonitrile , suggesting it may play a role in the synthesis of complex organic compounds.
Action Environment
The action of this compound is influenced by environmental factors. For instance, it decomposes at 95 °C . Therefore, temperature is a critical factor affecting its stability. Furthermore, it is a solid that should be stored at 2-8°C , indicating that it requires a cool environment for stability.
生化学分析
Biochemical Properties
Hexaketocyclohexane octahydrate plays a significant role in biochemical reactions due to its highly reactive ketone groups. It interacts with various enzymes and proteins, facilitating oxidation-reduction reactions. For instance, it has been used in the preparation of hexaazatriphenylenehexacarbonitrile, indicating its role in complex organic transformations . The compound’s interaction with enzymes such as oxidoreductases can lead to the formation of reactive intermediates, which are crucial in metabolic pathways.
Cellular Effects
This compound influences cellular processes by modulating cell signaling pathways and gene expression. Its reactive nature allows it to interact with cellular proteins, potentially altering their function and activity. This can lead to changes in cellular metabolism, including the upregulation or downregulation of specific metabolic pathways. Additionally, the compound’s impact on cell signaling can affect processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression, as the modified proteins may act as transcription factors or signaling molecules . The compound’s ability to form stable complexes with metal ions also contributes to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable when stored at low temperatures (2-8°C), but it can decompose at higher temperatures (above 99°C)
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidation-reduction reactions. It interacts with enzymes such as dehydrogenases and oxidases, facilitating the conversion of substrates into products. The compound’s presence can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in target areas, where it can exert its biochemical effects. The compound’s distribution is also influenced by its solubility and stability in the cellular environment .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization allows it to interact with specific biomolecules and participate in localized biochemical reactions .
準備方法
Hexaketocyclohexane octahydrate can be synthesized through several methods. One common approach involves the oxidation of cyclohexane derivatives under controlled conditions. The compound is typically prepared by reacting cyclohexane with strong oxidizing agents, such as potassium permanganate or chromium trioxide, in the presence of water to yield the octahydrate form . Industrial production methods often involve similar oxidation processes, but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Hexaketocyclohexane octahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher oxidation state products.
Reduction: It can be reduced to form cyclohexane derivatives with fewer ketone groups.
Substitution: The ketone groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Hexaketocyclohexane octahydrate has several applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and enzyme activity.
類似化合物との比較
Hexaketocyclohexane octahydrate can be compared with other similar compounds, such as:
Cyclohexanehexathione: This compound has a similar structure but with sulfur atoms replacing the oxygen atoms.
Ethylenetetracarboxylic dianhydride: An isomer of hexaketocyclohexane with different functional groups.
Rhodizonate anion: The anionic counterpart of hexaketocyclohexane, which shares some structural similarities.
This compound is unique due to its multiple ketone groups and its ability to form stable hydrates, making it a valuable compound in various research applications.
特性
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexone;octahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6O6.8H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;;;;;/h;8*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIMWEBORAIJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O.O.O.O.O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the correct chemical structure of hexaketocyclohexane octahydrate?
A1: While historically referred to as "this compound," research has revealed that the molecule is actually dodecahydroxycyclohexane (C6(OH)12) existing as a dihydrate []. This means two water molecules are present per molecule of dodecahydroxycyclohexane. This finding was confirmed through powder X-ray diffraction and solid-state 13C NMR data [].
Q2: Why is this compound (dodecahydroxycyclohexane dihydrate) of interest as a material?
A2: This compound possesses an exceptionally high density (1.926 g cm–3 at room temperature) for an organic material containing only carbon, hydrogen, and oxygen []. This property arises from its tightly bound hydrogen-bonding network, making it intriguing for materials science applications.
Q3: this compound has been used in organic synthesis. What type of reactions has it been employed in?
A3: Recent studies demonstrate the utility of this compound as a solid carbon monoxide source in organic reactions. For example, it facilitates copper-catalyzed double carbonylations of indoles, leading to the formation of valuable indole derivatives with good yields [].
Q4: Beyond organic synthesis, are there other potential applications for this compound?
A4: The presence of active C=O and C=N groups in this compound-derived materials makes them promising candidates for lithium-ion battery cathodes []. When combined with reduced graphene oxide, these materials exhibit good capacity and stability, highlighting their potential in energy storage applications [].
Q5: Does the structure of this compound (dodecahydroxycyclohexane dihydrate) impact its properties?
A5: Yes, the numerous hydroxyl groups in dodecahydroxycyclohexane dihydrate contribute to a complex hydrogen bonding network, influencing its material properties []. The arrangement of these hydrogen bonds is disordered, meaning the hydrogen atoms have multiple possible positions, further adding to the material's complexity [].
Q6: Are there any known magnetic properties associated with materials derived from this compound?
A6: Research has shown that two-dimensional conjugated polymers synthesized using this compound as a building block exhibit paramagnetic behavior []. These polymers, TAPA-HKH and HAB-HKH, possess graphene-like structures with nitrogen-embedded edges, contributing to their observed magnetism [].
Q7: What analytical techniques are commonly used to study this compound and related materials?
A7: Researchers utilize a variety of techniques including:
- Powder X-ray diffraction: For structural characterization and determination of crystallographic parameters [].
- Solid-state 13C NMR: To confirm the presence of specific carbon environments within the molecule [].
- Superconducting Quantum Interference Device (SQUID) magnetometry: To measure the magnetic properties of derived materials [].
- Electron Spin Resonance (ESR) Spectroscopy: To study the radical characteristics and localized spin magnetic moments [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




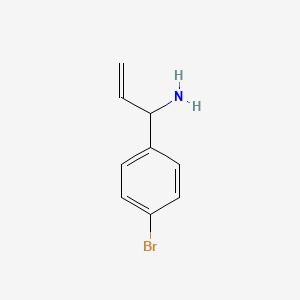
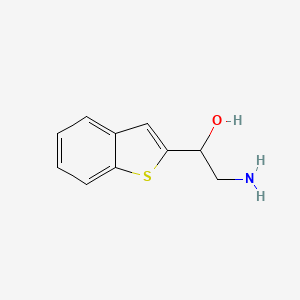
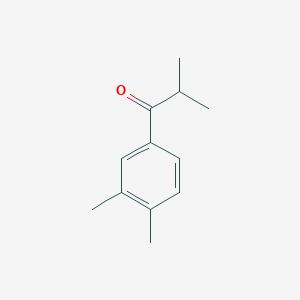
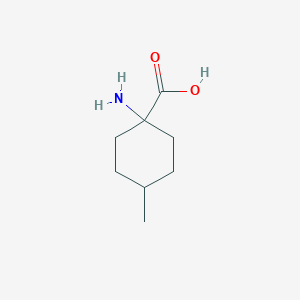
![2-benzyl-3-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N,N-dimethyl-3-oxopropanamide](/img/structure/B3037996.png)
![1-(4-Chlorophenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B3037998.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide](/img/structure/B3037999.png)

![[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate](/img/structure/B3038004.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3038006.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B3038007.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3038009.png)
